
2,2,2-Trifluoroethyl perfluorobutanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl perfluorobutanimidate is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl perfluorobutanimidate typically involves the reaction of 2,2,2-trifluoroethylamine with perfluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl perfluorobutanimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding perfluorinated acids or reduced to form perfluorinated amines.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions include perfluorinated acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl perfluorobutanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl perfluorobutanimidate involves its interaction with various molecular targets. The trifluoroethyl group imparts significant electron-withdrawing effects, which can influence the reactivity of the compound. The compound can form stable complexes with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar fluorinated properties but different reactivity and applications.
2,2,2-Trifluoroethylamine: Another related compound used in the synthesis of various fluorinated organic molecules.
Perfluorobutyric Anhydride: A precursor used in the synthesis of 2,2,2-Trifluoroethyl perfluorobutanimidate.
Uniqueness
This compound is unique due to its specific combination of trifluoroethyl and perfluorobutanimidate groups, which impart distinct chemical properties. Its stability, reactivity, and ability to form stable complexes with biological molecules make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
4078-29-9 |
|---|---|
Formule moléculaire |
C6H3F10NO |
Poids moléculaire |
295.08 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2,2,3,3,4,4,4-heptafluorobutanimidate |
InChI |
InChI=1S/C6H3F10NO/c7-3(8,9)1-18-2(17)4(10,11)5(12,13)6(14,15)16/h17H,1H2 |
Clé InChI |
MFBCEXYUNWQKLU-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(=N)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
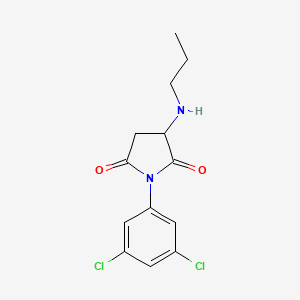
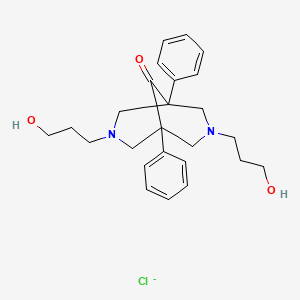
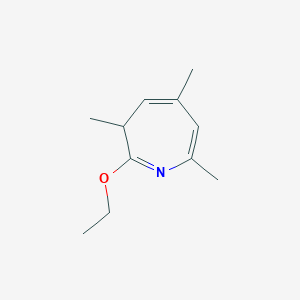
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)

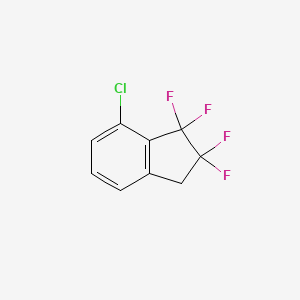
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

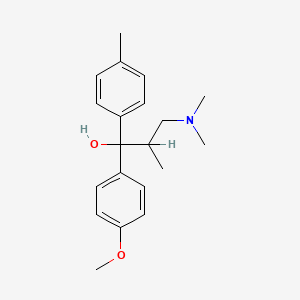


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
